Diclofensine hydrochloride
Description
Diclofensine hydrochloride (C₁₇H₁₈Cl₃NO; molecular weight 358.69) is a potent monoamine reuptake inhibitor that blocks dopamine (DAT), noradrenaline (NET), and serotonin (SERT) transporters with IC₅₀ values of 0.74 nM, 2.3 nM, and 3.7 nM, respectively . It is structurally classified as a tetrahydroisoquinoline derivative and is used in research for its antidepressant properties.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHOXCSPLOXNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67165-56-4 (Parent) | |
| Record name | Diclofensine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301000351 | |
| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34041-84-4, 79234-32-5 | |
| Record name | Diclofensine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034041844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofensine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFENSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U71XY6JQK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 1-(2,6-Dichlorophenyl)-2-Dihydroindolone (II)
N-Chloro-N-(2,6-dichlorophenyl)phenylacetamide (III) reacts with aluminum trichloride (AlCl₃) in DCM, yielding the cyclized intermediate (II).
Conditions :
Hydrolysis to Diclofenac (I)
Intermediate (II) is hydrolyzed in sodium hydroxide (NaOH) solution, followed by acidification to yield diclofenac free acid . Subsequent methylation and hydrochloride salt formation complete the synthesis.
Challenges :
Industrial-Scale Production
Industrial methods optimize solvent recovery and catalyst reuse. For example, deuterium-labeled diclofensine-d3 hydrochloride is synthesized using:
-
Deuterated methylamine in the initial condensation.
Advantages :
-
Reduced reaction time (hours vs. days).
-
15–20% higher yield compared to batch processes.
Comparative Analysis of Methods
| Parameter | Classical Route | Catalytic Coupling | Industrial |
|---|---|---|---|
| Total Steps | 5 | 4 | 5 |
| Overall Yield | ~45% | ~30% | ~55% |
| Key Catalyst | None | AlCl₃/SW-Ⅰ | NaBH₄ |
| Scalability | Moderate | Low | High |
| Purity (HPLC) | >98% | >95% | >99% |
Stereochemical Considerations
Diclofensine’s pharmacological activity resides in the (S)-isomer . Classical synthesis produces racemic mixtures, necessitating chiral resolution via:
Enantioselective yield : ~35–40% for (S)-diclofensine.
Emerging Methodologies
Chemical Reactions Analysis
Diclofensine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The reduction steps in its synthesis involve sodium borohydride, a common reducing agent.
Substitution: The alkylation step involves nucleophilic substitution, where the intermediate reacts with 3,4-dichlorophenacylbromide.
Scientific Research Applications
Antidepressant Efficacy
Diclofensine has been evaluated in several clinical trials for its antidepressant properties:
- Controlled Trial : A study involving patients with moderate to severe depression indicated that diclofensine at a daily dose of 50 mg was effective, with the possibility of increasing to 150 mg without significant therapeutic advantage. The study reported an efficacy index of approximately 60%, similar to that of maprotiline, but with a more favorable side-effect profile .
- Comparative Study : In another trial comparing diclofensine with imipramine, patients treated with diclofensine showed a quicker improvement in clinical states as measured by the Hamilton Depression Rating Scale (HDRS). Side effects were also less frequent and severe compared to imipramine .
- Motivational Symptoms : Research has highlighted diclofensine's potential to address effort-related motivational symptoms associated with depression, such as fatigue and anergia, although it remains less effective than desired in this area .
Safety and Side Effects
While diclofensine is generally well-tolerated, it does present some side effects:
- Common side effects include dry mouth, insomnia, dizziness, and agitation.
- Compared to traditional antidepressants like imipramine, diclofensine's side effects are reported to be less severe and shorter in duration .
Research Applications
Beyond its clinical use as an antidepressant, diclofensine is utilized in various research contexts:
- Neurochemical Studies : Diclofensine's role as a monoamine reuptake inhibitor makes it valuable for studying neurotransmitter dynamics in animal models.
- Behavioral Research : Its effects on locomotor activity and food intake are explored to understand its impact on motivation and reward pathways in the brain .
Data Summary
The following table summarizes key findings from clinical studies on diclofensine:
| Study Type | Sample Size | Dosage Range | Efficacy (%) | Notable Side Effects |
|---|---|---|---|---|
| Controlled Trial | 27 | 50 - 150 mg/day | ~60% | Dry mouth, insomnia |
| Comparative Trial | 60 | Up to 9 capsules/day | Faster onset | Less frequent than imipramine |
| Motivational Study | Variable | Not specified | Limited efficacy | Fatigue and anergia symptoms addressed |
Mechanism of Action
Diclofensine hydrochloride acts as a triple monoamine reuptake inhibitor. It primarily inhibits the reuptake of dopamine, noradrenaline, and serotonin by binding to their respective transporters (DAT, NET, and SERT). This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and producing stimulant and antidepressant effects .
Comparison with Similar Compounds
Key Properties :
Comparison with Similar Compounds
Diclofensine belongs to a class of monoamine reuptake inhibitors, sharing functional similarities with antidepressants and psychostimulants. Below is a detailed comparison with structurally or pharmacologically related compounds.
Nomifensine
- Mechanism: Non-tricyclic antidepressant inhibiting DAT, NET, and SERT, but with lower potency than Diclofensine.
- Clinical Use : Withdrawn due to severe side effects (e.g., hemolytic anemia, hepatotoxicity) .
- Key Differences: Diclofensine has ~75-fold higher DAT affinity (IC₅₀: 0.74 nM vs. ~56 nM for Nomifensine) .
Amitriptyline
- Mechanism : Tricyclic antidepressant primarily inhibiting SERT and NET, with weak DAT activity.
- Clinical Use : First-line treatment for major depressive disorder.
- Key Differences :
Bupropion
- Mechanism : Atypical antidepressant inhibiting DAT and NET, used for depression and smoking cessation.
- Key Differences :
GBR 12935
- Mechanism : Selective DAT inhibitor used in research to study dopamine pathways.
- Key Differences :
Research Findings and Clinical Implications
- Potency vs. Selectivity : Diclofensine’s balanced inhibition of DAT, NET, and SERT contrasts with selective agents (e.g., GBR 12935 for DAT), suggesting broader antidepressant efficacy but higher off-target risks .
- Abuse Liability : Animal studies show Diclofensine is self-administered at rates comparable to cocaine, highlighting its stimulant properties .
- Therapeutic Potential: Despite its potency, Diclofensine’s side-effect profile limits clinical translation, emphasizing the need for derivatives with improved safety .
Biological Activity
Diclofensine hydrochloride, also known as Ro 8-4650, is a pharmacological compound initially developed as an antidepressant in the 1970s by Hoffmann-La Roche. It is classified as a triple monoamine reuptake inhibitor , primarily targeting the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 3-(3,4-dichlorophenyl)-N-methyl-3-methoxy-3-phenylpropan-1-amine
- Molecular Formula : C₁₇H₁₇Cl₂N₁O
- Molar Mass : 322.23 g/mol
- CAS Number : 93481-10-6
Diclofensine acts as a potent inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The inhibition affinities (Ki values) are as follows:
- DAT : 16.8 nM
- NET : 15.7 nM
- SERT : 51 nM
These values indicate that diclofensine has a stronger affinity for DAT and NET compared to SERT, suggesting its primary action may be on dopaminergic and noradrenergic systems, which are crucial in mood regulation and cognitive functions .
Antidepressant Activity
Clinical trials have demonstrated diclofensine's effectiveness as an antidepressant with relatively few side effects. Its mechanism of blocking monoamine reuptake leads to increased levels of these neurotransmitters in the synaptic cleft, which is associated with mood elevation and improved emotional responses .
Stimulant Properties
As a stimulant drug, diclofensine exhibits properties similar to amphetamines. It enhances alertness and reduces fatigue, which can be beneficial in treating conditions like depression but raises concerns regarding potential abuse .
Case Studies and Clinical Findings
- Clinical Trials
- Comparative Studies
Safety and Side Effects
While diclofensine has shown efficacy in treating depressive symptoms, it was ultimately abandoned due to concerns over its potential for abuse and dependency. The side effects reported were generally mild but included insomnia and increased anxiety in some patients .
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Monoamine Reuptake Inhibition | Potently inhibits DAT, NET, and SERT; increases neurotransmitter levels. |
| Antidepressant Effects | Effective in improving mood; fewer side effects compared to traditional antidepressants. |
| Stimulant Properties | Enhances alertness; potential for abuse noted. |
| Cardiovascular Effects | Minimal impact on heart rate; safer than other stimulants. |
Q & A
Q. What experimental methods are used to determine the IC₅₀ of Diclofensine hydrochloride for monoamine reuptake inhibition?
Answer: Diclofensine’s IC₅₀ values for dopamine (DA), noradrenaline (NA), and serotonin (5-HT) reuptake inhibition are typically assessed using rat brain synaptosomes . Synaptosomes are preloaded with radiolabeled neurotransmitters (e.g., ³H-DA, ³H-NA, or ³H-5-HT), and the compound’s inhibitory potency is measured via competitive displacement. Nonlinear regression analysis of concentration-response curves yields IC₅₀ values. For example, Diclofensine exhibits IC₅₀ values of 0.74 nM (DA), 2.3 nM (NA), and 3.7 nM (5-HT) under standardized conditions .
Q. How should researchers design in vivo experiments to evaluate Diclofensine’s peripheral adrenergic effects?
Answer: Use blood pressure response assays in animal models (e.g., rats) to assess interactions with adrenergic agonists. Administer Diclofensine prior to agonists like norepinephrine (NE), tyramine, or phenylephrine (PE). Measure changes in blood pressure: Diclofensine enhances NE-induced responses (due to neuronal uptake inhibition) but reduces tyramine responses (via depletion of presynaptic catecholamine stores). This dual effect confirms its peripheral monoamine transporter blockade .
Q. What are the recommended protocols for preparing this compound stock solutions?
Answer:
- Solubility: Methanol (10 mg/mL) is optimal.
- Storage: Aliquot and store at -20°C to prevent degradation.
- Working concentrations: Prepare dilutions in physiological buffers (e.g., PBS or artificial cerebrospinal fluid) with ≤0.1% DMSO to avoid solvent toxicity. Validate stability via HPLC before use .
Advanced Research Questions
Q. How can conflicting data on Diclofensine’s effects on dopamine release be resolved?
Answer: Discrepancies arise between basal vs. K⁺-evoked DA release in vitro. Diclofensine (50 µM) does not stimulate basal DA release (unlike d-amphetamine) but triples K⁺-evoked release. To reconcile this:
- Use microdialysis in freely moving rodents to measure extracellular DA levels under physiological and depolarizing conditions.
- Compare synaptosomal uptake assays (isolated terminals) with slice electrophysiology (preserved circuitry). This distinguishes presynaptic reuptake inhibition from indirect modulation (e.g., via autoreceptors) .
Q. What methodologies are appropriate for assessing Diclofensine’s abuse potential in preclinical models?
Answer:
- Self-administration paradigms: Test intravenous or oral administration in non-human primates (e.g., baboons). Compare reinforcement efficacy against known stimulants (e.g., cocaine) using fixed-ratio or progressive-ratio schedules.
- Conditioned place preference (CPP): Evaluate reward-related behavior in rodents.
- Neurochemical profiling: Measure DA release in the nucleus accumbens via voltammetry. Diclofensine’s high DA reuptake inhibition (IC₅₀ = 0.74 nM) suggests abuse liability comparable to psychostimulants .
Q. How can researchers optimize experimental designs to study Diclofensine’s effects on prolactin secretion?
Answer:
- In vivo models: Administer Diclofensine to rats and collect serial blood samples to measure prolactin via ELISA. Compare with DA agonists (e.g., apomorphine) and antagonists (e.g., haloperidol).
- Mechanistic studies: Use DA receptor knockout mice or pituitary cell cultures to isolate direct vs. indirect (hypothalamic) effects. Diclofensine reduces prolactin via DA reuptake inhibition, increasing synaptic DA and activating D2 receptors .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
